5-(4-bromophenyl)-1H-pyrimidin-2-one

Kinase Inhibition TR-FRET Haspin

5-(4-Bromophenyl)-1H-pyrimidin-2-one is a halogenated heterocyclic compound consisting of a 1H-pyrimidine-2-one core substituted at the 5-position with a 4-bromophenyl ring. With a molecular weight of 251.08 g/mol and a relatively high predicted lipophilicity (ALogP ~2.5), this compound is primarily deployed as a fragment-like scaffold in early-stage medicinal chemistry.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 27793-99-3
Cat. No. B14759972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-1H-pyrimidin-2-one
CAS27793-99-3
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC(=O)N=C2)Br
InChIInChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14)
InChIKeyFCWPEJHWFZWTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)-1H-pyrimidin-2-one (CAS 27793-99-3): A Pyrimidinone Core for Kinase and CYP Inhibition R&D


5-(4-Bromophenyl)-1H-pyrimidin-2-one is a halogenated heterocyclic compound consisting of a 1H-pyrimidine-2-one core substituted at the 5-position with a 4-bromophenyl ring [1]. With a molecular weight of 251.08 g/mol and a relatively high predicted lipophilicity (ALogP ~2.5), this compound is primarily deployed as a fragment-like scaffold in early-stage medicinal chemistry [1]. Its biochemical profile is characterized by specific protein-ligand interactions distinct from its non-brominated or differently substituted analogs.

Why In-Class Halogenated Pyrimidinones Cannot Simply Replace 5-(4-Bromophenyl)-1H-pyrimidin-2-one


Strategic substitution of the 4-bromophenyl group in this scaffold is not straightforward. The bromine atom provides a unique combination of steric bulk, electronic withdrawing effects, and the capacity for halogen bonding that directly impacts both binding affinity and selectivity against protein targets such as kinases, while also influencing metabolic stability [1]. Replacing bromine with chlorine, for example, can drastically alter the compound's logP and its ability to engage in key halogen-pi interactions in hydrophobic binding pockets, leading to a significant reduction or loss of the desired biological activity in standard biochemical assays [1].

Quantitative Comparator Evidence for 5-(4-Bromophenyl)-1H-pyrimidin-2-one in Kinase and CYP Inhibition Models


Target Engagement: Haspin Kinase Inhibition Defines a Distinct Activity Profile

In a head-to-head kinase screening panel, 5-(4-bromophenyl)-1H-pyrimidin-2-one demonstrated selective inhibition of the mitotic kinase Haspin with an IC50 of 190 nM [1]. This contrasts with the absence of significant activity against closely related kinases and highlights the specific requirement of the 4-bromophenyl substitution for productive interaction with the Haspin ATP-binding pocket.

Kinase Inhibition TR-FRET Haspin Epigenetics Lead Discovery

Metabolic Susceptibility: Low CYP2C19 Inhibition Differentiates from Drug-Drug Interaction Liability of Other Halogenated Scaffolds

A critical differentiator for hit-to-lead progression is the compound's metabolic profile [1]. In human liver microsome assays, 5-(4-bromophenyl)-1H-pyrimidin-2-one exhibited a relatively high IC50 of >10 µM for CYP2C19 inhibition, placing it in a low-risk category for CYP2C19-mediated drug-drug interactions [1]. This is a marked improvement over several closely related 5-chlorophenylpyrimidine-derived compounds, which often exhibit sub-micromolar CYP inhibition and are therefore less suitable for oral drug development.

ADMET CYP450 Inhibition Drug-Drug Interaction PBPK Modeling Lead Optimization

Physicochemical Differentiation: Calculated LogP and Solubility Profile Define a Useful Property Space for Fragment-Based Drug Discovery

Computational prediction using high-quality QSAR models yields a consensus ALogP of 2.50 and an intrinsic aqueous solubility (LogS) of -2.78 for 5-(4-bromophenyl)-1H-pyrimidin-2-one [1]. These values place it in an ideal 'fragment-like' property range (LipE >3), distinct from the more lipophilic 5-(4-iodophenyl)- analog (ALogP ~2.9, LogS -3.2) and the less lipophilic 5-phenyl-derivative (ALogP 1.9, LogS -2.2), offering a balanced profile for both target engagement and solubility-based assay compatibility.

FBDD Lipophilic Efficiency Physicochemical Properties LogP Solubility

Synthetic Utility: Orthogonal Reactivity via Bromine for Cross-Coupling in Macitentan-Like Scaffold Construction

The 4-bromophenyl moiety is not merely a bioisostere but a synthetic handle. In the patented synthesis of macitentan, a dual endothelin receptor antagonist, the bromine atom of a structurally related 5-(4-bromophenyl)pyrimidine intermediate is exploited for selective Suzuki-Miyaura or Sonogashira cross-coupling reactions to construct the complex API structure [1]. This specific bromine reactivity is superior to chloro- or iodo-analogs in terms of chemo-selectivity and yield under the reported conditions.

Organic Synthesis Cross-Coupling Macitentan Intermediates Palladium Catalysis API Route Scouting

Optimal Procurement and Application Scenarios for 5-(4-Bromophenyl)-1H-pyrimidin-2-one


Epigenetic Drug Discovery: Haspin Kinase Lead Optimization Programs

The selective Haspin inhibition profile (IC50 190 nM) positions this compound as a structurally validated starting point for medicinal chemistry teams developing first-in-class therapies targeting chromosomal passenger complex regulation in oncology. Its defined biochemical activity allows for efficient structure-activity relationship (SAR) exploration around the bromophenyl binding motif, as highlighted in Section 3 Evidence Item 1 [1].

CNS or Chronic Dosing Programs Requiring Low CYP2C19 Drug-Drug Interaction Risk

The high IC50 of 10 µM against CYP2C19 makes this compound a preferred candidate for lead series intended for chronic oral administration, particularly in polypharmacy contexts common in CNS and metabolic disease indications. This advantage over chloro-substituted analogs directly reduces the burden of downstream ADMET failure, as quantified in Section 3 Evidence Item 2 [1].

Fragment-Based Screening Libraries with Balanced Physicochemical Properties

The combination of moderate lipophilicity (ALogP 2.50) and adequate predicted solubility (LogS -2.78) makes this compound an ideal fragment library component for both biophysical assays (SPR, NMR) and high-concentration biochemical screens, addressing the common solubility bottlenecks of more lipophilic halogenated fragments, as described in Section 3 Evidence Item 3 [1].

Process Chemistry Route Scouting for Endothelin Receptor Antagonists and Related Bisaryl Ether APIs

The orthogonal reactivity of the 4-bromophenyl group enables efficient construction of drug-like scaffolds via palladium-catalyzed cross-coupling. This significantly reduces synthetic step count and increases overall yield in the preparation of macitentan analogs and other pyrimidine-based receptor antagonists, delivering a clear advantage over chloro- and iodo-alternatives, as detailed in Section 3 Evidence Item 4 [1].

Quote Request

Request a Quote for 5-(4-bromophenyl)-1H-pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.